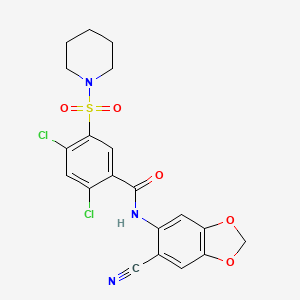![molecular formula C17H14F5N3O3 B11085326 3,3,3-Trifluoro-2-(4-fluoro-phenylamino)-2-[3-(4-fluoro-phenyl)-ureido]-propionic acid methyl ester](/img/structure/B11085326.png)
3,3,3-Trifluoro-2-(4-fluoro-phenylamino)-2-[3-(4-fluoro-phenyl)-ureido]-propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE is a synthetic organic compound characterized by the presence of multiple fluorine atoms and anilino groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE typically involves the following steps:
Formation of the Propanoate Backbone: The starting material, methyl 3,3,3-trifluoropropanoate, is prepared through the esterification of 3,3,3-trifluoropropanoic acid with methanol in the presence of an acid catalyst.
Introduction of the Anilino Groups: The propanoate backbone is then reacted with 4-fluoroaniline under conditions that promote nucleophilic substitution, typically using a base such as sodium hydride or potassium carbonate.
Formation of the Amide Linkage: The resulting intermediate is further reacted with 4-fluoroaniline and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol, elevated temperatures.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique fluorinated structure makes it a candidate for use in the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: It is used in studies to understand the interactions between fluorinated compounds and biological systems, including enzyme inhibition and protein binding.
作用机制
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as kinases or proteases, by binding to their active sites.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
相似化合物的比较
- METHYL 3,3,3-TRIFLUORO-2-(4-CHLOROANILINO)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE
- METHYL 3,3,3-TRIFLUORO-2-(4-BROMOANILINO)-2-{[(4-BROMOANILINO)CARBONYL]AMINO}PROPANOATE
Comparison:
- Uniqueness: The presence of fluorine atoms in METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro- and bromo-substituted analogs.
- Chemical Properties: Fluorinated compounds generally exhibit higher lipophilicity and lower reactivity, making them more suitable for certain applications in medicinal chemistry and materials science.
属性
分子式 |
C17H14F5N3O3 |
|---|---|
分子量 |
403.30 g/mol |
IUPAC 名称 |
methyl 3,3,3-trifluoro-2-(4-fluoroanilino)-2-[(4-fluorophenyl)carbamoylamino]propanoate |
InChI |
InChI=1S/C17H14F5N3O3/c1-28-14(26)16(17(20,21)22,24-13-8-4-11(19)5-9-13)25-15(27)23-12-6-2-10(18)3-7-12/h2-9,24H,1H3,(H2,23,25,27) |
InChI 键 |
DXEISSVTHCVBRB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 7-chloro-4-(2-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B11085243.png)

![(2Z)-N-(3-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11085249.png)
![N-(4-Chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11085262.png)
![ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11085270.png)
![1-[(4-bromophenoxy)methyl]-4-(4-ethoxyphenyl)-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11085278.png)
![3-[(1-Adamantylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11085285.png)
![2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B11085292.png)
![ethyl (2-chloro-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B11085296.png)
![6,6-dimethyl-9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11085300.png)
![1-(2,4-Dichlorobenzylidene)-6-methyl-1H,5H-furo[3,4-c]pyridine-3,4-dione](/img/structure/B11085311.png)
![2-(4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazin-1-yl)ethanol](/img/structure/B11085317.png)
![3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B11085322.png)
![N'-{(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B11085323.png)
